molecular formula C9H12N2O2 B13277420 (3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid

(3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid

Cat. No.: B13277420
M. Wt: 180.20 g/mol
InChI Key: VAWHKYUKCRUOSC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid is an organic compound that features a pyridine ring substituted with a methyl group and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine.

    Functionalization: The pyridine ring is functionalized through a series of reactions, including nitration, reduction, and protection/deprotection steps.

    Amino Acid Coupling: The functionalized pyridine is then coupled with a suitable amino acid derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

(3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A precursor in the synthesis of (3S)-3-Amino-3-(3-methylpyridin-4-YL)propanoic acid.

    Ethyl [4-(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate: Another compound featuring a methylpyridine moiety.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

VAWHKYUKCRUOSC-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CN=C1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CN=C1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.